6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
Attachment of the Propanoyl Group: The indole derivative is then reacted with 3-bromopropanoic acid to introduce the propanoyl group. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Formation of the Hexanoic Acid Derivative: The final step involves the reaction of the propanoyl-indole derivative with 6-aminohexanoic acid. This step is usually performed under mild heating conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, including indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives. Halogenation, nitration, and sulfonation can be performed using appropriate reagents such as halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell signaling and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, stiffness, and swelling.
Uniqueness
6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with a hexanoic acid derivative. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[3-(7-methoxyindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-24-15-7-5-6-14-9-12-20(18(14)15)13-10-16(21)19-11-4-2-3-8-17(22)23/h5-7,9,12H,2-4,8,10-11,13H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
NHGHSXTTWFNGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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